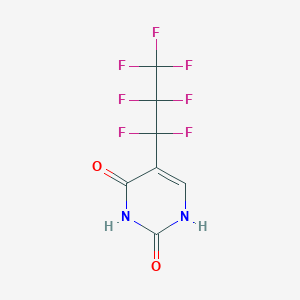

5-Heptafluoropropyluracil

Description

Structure

3D Structure

Properties

CAS No. |

60007-37-6 |

|---|---|

Molecular Formula |

C7H3F7N2O2 |

Molecular Weight |

280.10 g/mol |

IUPAC Name |

5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H3F7N2O2/c8-5(9,6(10,11)7(12,13)14)2-1-15-4(18)16-3(2)17/h1H,(H2,15,16,17,18) |

InChI Key |

HFWQHAOXBQBFQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Heptafluoropropyluracil

Retrosynthetic Analysis and Strategic Disconnections

The synthetic strategy for a complex molecule begins with a retrosynthetic analysis, which involves hypothetically breaking the target molecule down into simpler, commercially available starting materials. For 5-Heptafluoropropyluracil, two primary strategic disconnections are considered:

C5-Perfluoroalkyl Bond Disconnection: This is the most direct and common approach. The primary disconnection is made at the C5-C1' bond, separating the uracil (B121893) core from the heptafluoropropyl side chain. This leads to a uracil synthon and a heptafluoropropyl synthon. The nature of these synthons (electrophilic, nucleophilic, or radical) will dictate the specific forward synthetic reaction. This strategy relies on the functionalization of a pre-formed pyrimidine (B1678525) ring.

Pyrimidine Ring Disconnection: An alternative strategy involves disconnecting the pyrimidine ring itself. This approach builds the heterocyclic core from acyclic precursors, one of which already contains the heptafluoropropyl moiety. A common disconnection is across the N1-C2 and N3-C4 bonds, leading to a urea (B33335) equivalent and a three-carbon fragment bearing the heptafluoropropyl group. This method is advantageous when direct C-H functionalization or substitution at the C5 position of uracil is challenging.

These two primary disconnections form the basis for the main synthetic routes discussed in the subsequent sections: direct heptafluoropropylation of a uracil scaffold and cyclization routes using a perfluoroalkylated precursor.

Precursor Synthesis and Halogenation Techniques

The C5-perfluoroalkyl bond disconnection strategy necessitates a uracil precursor that can be readily functionalized. While direct C-H functionalization is possible, a more common and reliable method involves starting with a 5-substituted uracil, typically a 5-halouracil.

Synthesis of 5-Halouracil Precursors: Commercially available uracil serves as the primary starting material. The C5 position of the uracil ring is analogous to the para-position of phenol, making it susceptible to electrophilic substitution.

5-Bromouracil and 5-Chlorouracil: These are typically synthesized by treating uracil with bromine in glacial acetic acid or with N-chlorosuccinimide (NCS) in a suitable solvent. beilstein-journals.org

5-Iodouracil (B140508): This key intermediate is often prepared by reacting uracil with N-iodosuccinimide (NIS) in the presence of a catalyst or in a polar solvent like dimethylformamide (DMF). Commercially available 5-iodo-2′-deoxyuridine can also serve as a starting point for constructing 5-substituted uracil derivatives. nih.gov

The resulting 5-halouracils, particularly 5-iodouracil, are versatile precursors for subsequent cross-coupling reactions or for reactions with nucleophilic perfluoroalkylating agents.

Direct Heptafluoropropylation Strategies

Direct heptafluoropropylation involves attaching the C3F7 group to the C5 position of a pre-formed uracil ring. This can be achieved through electrophilic, nucleophilic, or radical-mediated pathways.

In this approach, the uracil ring acts as a nucleophile, attacking an electrophilic source of the heptafluoropropyl group ("C3F7+"). Given the electron-rich nature of the C5 position, this is a theoretically straightforward method. The key challenge is the generation and reactivity of suitable electrophilic reagents.

Modern electrophilic perfluoroalkylation often employs hypervalent iodine reagents. nih.gov While specific reagents for the linear heptafluoropropyl group are less common than their trifluoromethyl or isoperfluoropropyl counterparts, analogous reagents can be synthesized. For instance, a hypervalent iodine reagent bearing a heptafluoropropyl group could be developed for the direct electrophilic transfer to electron-rich heterocycles like uracil. nih.gov

Table 1: Representative Electrophilic Perfluoroalkylation Conditions (Hypothetical)

| Substrate | Reagent | Catalyst/Additive | Solvent | Yield |

|---|---|---|---|---|

| Uracil | C3F7-I(Ph)OTf | None | Acetonitrile (B52724) | Moderate |

This strategy reverses the polarity of the reactants. A 5-halouracil (typically 5-iodouracil) serves as the electrophile, which is then reacted with a nucleophilic heptafluoropropyl source ("C3F7-"). This is a widely used method for forming C-C bonds with perfluoroalkyl groups.

Common nucleophilic reagents include:

Perfluoroalkyl Grignard Reagents (C3F7MgX): These are often prepared in situ from heptafluoropropyl iodide and magnesium. Their reaction with 5-iodouracil would typically require a transition-metal catalyst (e.g., palladium or copper) to facilitate the cross-coupling.

Perfluoroalkyl Lithium Reagents (C3F7Li): Generated at low temperatures from the corresponding iodide and an organolithium base, these are highly reactive nucleophiles.

Ruppert-Prakash Reagent (CF3SiMe3) Analogs: The equivalent reagent, C3F7SiMe3, can act as a nucleophilic source of the heptafluoropropyl group upon activation with a fluoride (B91410) source (e.g., TBAF). This is a milder and safer alternative to organometallic reagents.

Table 2: Nucleophilic Perfluoroalkylation Reaction Parameters

| Substrate | Reagent | Catalyst | Base/Activator | Solvent |

|---|---|---|---|---|

| 5-Iodouracil | C3F7I / Cu | None | None | DMF/HMPA |

| 5-Iodouracil | C3F7SiMe3 | Pd(PPh3)4 | CsF | Dioxane |

Radical-mediated reactions offer a powerful alternative, often proceeding under mild conditions. This method involves the generation of the heptafluoropropyl radical (C3F7•), which then adds to the C5=C6 double bond of the uracil ring. Subsequent rearomatization yields the 5-substituted product.

The heptafluoropropyl radical is commonly generated from heptafluoropropyl iodide (C3F7I) via several methods:

Photoredox Catalysis: Visible-light photoredox catalysis using catalysts like Ru(bpy)3Cl2 or organic dyes can reduce C3F7I to the C3F7• radical, which then engages with the uracil substrate.

Chemical Initiation: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used, often in combination with a reducing agent like sodium dithionite (B78146) (Na2S2O4).

This approach is particularly effective for functionalizing the C-H bond at the C5 position of uracil, avoiding the need for pre-halogenation.

Table 3: Radical-Mediated Heptafluoropropylation Conditions

| Substrate | Radical Source | Initiator/Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Uracil | C3F7I | [Ir(ppy)2(dtbbpy)]PF6 | Acetonitrile | Good |

| 1,3-Dimethyluracil | C3F7I | Na2S2O4 / NaHCO3 | DMSO/H2O | Good |

Cyclization and Post-modification Routes to the Pyrimidine Core

Instead of functionalizing a pre-existing uracil ring, 5-heptafluoropropyluracil can be constructed from acyclic precursors where the perfluoroalkyl group is already in place. This de novo synthesis approach offers high regioselectivity. acs.org

The general strategy involves the condensation of a β-keto ester or a related 1,3-dicarbonyl compound containing a heptafluoropropyl group with urea or a urea derivative. acs.org

Synthetic Sequence:

Preparation of the 1,3-Dicarbonyl Precursor: An appropriate starting material, such as ethyl heptafluorobutyrate, can be condensed with an acetate (B1210297) equivalent (e.g., via a Claisen condensation) to form ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate.

Cyclization with Urea: This heptafluorinated β-keto ester is then cyclized with urea in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction proceeds via initial condensation, followed by intramolecular cyclization and dehydration to form the pyrimidine-2,4-dione (uracil) ring.

This method ensures that the heptafluoropropyl group is exclusively located at the C5 position. acs.org Post-modification strategies, such as N-alkylation or conversion to other pyrimidine derivatives like cytosine, can then be performed on the fully formed 5-heptafluoropropyluracil ring. nih.gov

Stereoselective and Asymmetric Synthesis Considerations

An analysis of the molecular structure of 5-heptafluoropropyluracil reveals that it is an achiral molecule. The uracil ring itself is planar, and the heptafluoropropyl substituent at the C-5 position does not introduce a chiral center. Consequently, stereoselective and asymmetric synthesis methodologies are not directly applicable to the synthesis of 5-heptafluoropropyluracil in its standalone form. Such considerations would become relevant if the uracil derivative were to be incorporated into a larger chiral molecule, such as a nucleoside, where the stereochemistry of the sugar moiety would be of critical importance.

Catalytic Approaches in 5-Heptafluoropropyluracil Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and reaction conditions. In the context of synthesizing 5-perfluoroalkylated uracils, including 5-heptafluoropropyluracil, visible-light-induced photoredox catalysis has emerged as a powerful and mild approach. researchgate.netrhhz.net This methodology avoids the harsh conditions and stoichiometric reagents often associated with traditional perfluoroalkylation methods.

Two notable catalytic systems have been reported for the direct C-H perfluoroalkylation of uracils:

Ruthenium-Catalyzed Photoredox Alkylation: This method employs a ruthenium-based photocatalyst, such as [Ru(bpy)3]Cl2, which, upon irradiation with visible light, can initiate the generation of perfluoroalkyl radicals from a suitable precursor, typically a perfluoroalkyl iodide. These radicals then react with the uracil substrate at the C-5 position. researchgate.net

Catalyst-Free Visible-Light-Promoted Alkylation: Interestingly, a catalyst-free approach has also been developed. nih.govresearchgate.net In this system, visible light directly promotes the formation of an electron donor-acceptor (EDA) complex between the uracil substrate and the perfluoroalkyl iodide, leading to the generation of the perfluoroalkyl radical and subsequent C-H functionalization. researchgate.net

These methods offer significant advantages in terms of operational simplicity, mild reaction conditions, and functional group tolerance. A comparison of these two prominent photocatalytic methods is presented in the interactive data table below.

| Feature | Ruthenium-Catalyzed Method | Catalyst-Free Visible Light Method |

| Catalyst | Requires a photocatalyst (e.g., [Ru(bpy)3]Cl2) | Does not require a metal or organic photocatalyst |

| Light Source | Blue LEDs or other visible light sources | Visible light (e.g., blue LEDs) |

| Radical Generation | Photocatalyst-mediated single-electron transfer | Direct formation of an electron donor-acceptor (EDA) complex |

| Reaction Conditions | Mild, typically room temperature | Mild, room temperature |

| Advantages | High efficiency and broad substrate scope | Operational simplicity, avoids catalyst cost and potential product contamination |

Detailed research has demonstrated that these photocatalytic strategies are effective for a range of uracil and cytosine derivatives, providing a facile route to novel fluoroalkylated compounds with potential applications in medicinal chemistry. nih.govresearchgate.net

Sustainable Synthetic Pathways and Process Intensification

The principles of green chemistry and process intensification are increasingly being integrated into the synthesis of active pharmaceutical ingredients (APIs) to enhance safety, reduce environmental impact, and improve economic viability. While specific studies on the sustainable synthesis and process intensification for 5-heptafluoropropyluracil are not extensively documented, general advancements in the production of fluorinated pharmaceuticals offer valuable insights into potential applications.

Sustainable Synthetic Pathways:

The development of sustainable synthetic routes for fluorinated compounds often focuses on the use of greener solvents and reagents. Traditional solvents can contribute significantly to the environmental footprint of a chemical process. Research into alternative solvents such as bio-based solvents, ionic liquids, and supercritical fluids is ongoing. sigmaaldrich.comnih.govijsr.netnih.gov For instance, replacing hazardous organic solvents with more environmentally benign alternatives in the synthesis and purification steps of 5-heptafluoropropyluracil could substantially improve the sustainability of its production.

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. beilstein-journals.org A key technology in this area is the use of continuous flow microreactors. beilstein-journals.orgnih.gov Flow chemistry offers several advantages for the synthesis of fluorinated compounds, which can often involve hazardous reagents and highly exothermic reactions. nih.gov

Key benefits of applying flow microreactor technology to the synthesis of compounds like 5-heptafluoropropyluracil could include:

Enhanced Safety: The small reaction volumes within a microreactor minimize the risks associated with handling highly reactive or toxic fluorinating agents. beilstein-journals.org

Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters, leading to improved yields and selectivity. beilstein-journals.org

Scalability: Scaling up production in a flow system is often more straightforward than in traditional batch processes, involving parallelization or longer run times rather than larger, more hazardous reactors. nih.gov

The application of continuous flow technology has been successfully demonstrated for various fluorination and perfluoroalkylation reactions, including those in the synthesis of fluorinated nucleosides. beilstein-journals.orgnih.gov Adapting the photocatalytic methods described in the previous section to a continuous flow setup could represent a significant step towards a more sustainable and intensified production of 5-heptafluoropropyluracil.

Chemical Reactivity and Mechanistic Transformations of 5 Heptafluoropropyluracil

Reaction Pathways of the Uracil (B121893) Heterocycle

The uracil ring, a fundamental component of ribonucleic acid (RNA), possesses a rich and varied reaction chemistry. However, the introduction of a strongly electron-withdrawing heptafluoropropyl group at the C5 position profoundly alters its electronic landscape, thereby modifying its reactivity towards various chemical transformations.

Electrophilic Aromatic Substitution Reactions

The uracil ring is generally susceptible to electrophilic attack, particularly at the C5 and C6 positions. However, the presence of the electron-withdrawing heptafluoropropyl group at C5 deactivates the ring towards traditional electrophilic aromatic substitution. This deactivation arises from the diminished electron density of the pyrimidine (B1678525) ring, making it less nucleophilic and thus less reactive towards electrophiles.

While direct electrophilic substitution on 5-heptafluoropropyluracil is challenging, reactions can be facilitated under forcing conditions or with highly reactive electrophiles. For instance, radical trifluoromethylation of 1,3-dimethyluracil using CF3I has been shown to yield the 5-trifluoromethyl derivative, suggesting that similar radical-mediated reactions could potentially introduce substituents onto the 5-heptafluoropropyluracil ring.

| Reaction Type | Reagents | Expected Product | Notes |

| Halogenation | X₂, Lewis Acid | 6-Halo-5-heptafluoropropyluracil | Reaction is expected to be sluggish due to the deactivating effect of the C₃F₇ group. |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-heptafluoropropyluracil | Requires harsh conditions; the strong electron-withdrawing group disfavors the formation of the sigma complex intermediate. |

| Friedel-Crafts | R-Cl, AlCl₃ | No reaction | The deactivated ring is not sufficiently nucleophilic to attack the carbocation intermediate. |

Nucleophilic Addition-Elimination Processes

The electron-deficient nature of the 5-heptafluoropropyluracil ring enhances its susceptibility to nucleophilic attack. Nucleophiles can add to the electron-poor C6 position, followed by elimination or subsequent ring-opening reactions. This reactivity is analogous to that observed in other 5-substituted uracils bearing electron-withdrawing groups. For instance, 5-fluorouracil (B62378), a well-known anticancer drug, undergoes various nucleophilic substitution reactions.

The general mechanism involves the attack of a nucleophile on the C6 carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then re-aromatize by eliminating a leaving group or undergo further transformations.

| Nucleophile | Potential Product | Reaction Conditions |

| Amines | 6-Amino-5-heptafluoropropyluracil derivatives | Typically requires heating in the presence of the amine. |

| Alkoxides | 6-Alkoxy-5-heptafluoropropyluracil derivatives | Reaction with sodium alkoxides in an appropriate solvent. |

| Thiolates | 6-Thio-5-heptafluoropropyluracil derivatives | Reaction with thiols in the presence of a base. |

Cycloaddition Chemistry

The C5=C6 double bond of the uracil ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The presence of the electron-withdrawing heptafluoropropyl group at the C5 position is expected to enhance the dienophilic character of this double bond, making it more reactive towards electron-rich dienes.

The reaction of 5-heptafluoropropyluracil with a conjugated diene would lead to the formation of a bicyclic adduct, providing a route to complex heterocyclic systems. The regioselectivity and stereoselectivity of such reactions would be influenced by both electronic and steric factors. Several studies have explored the cycloaddition reactions of pyrimidine derivatives, demonstrating the feasibility of this approach for the synthesis of novel heterocyclic frameworks.

Reactivity of the Heptafluoropropyl Moiety

The heptafluoropropyl group is characterized by the exceptional strength of its carbon-fluorine bonds, which imparts significant chemical and thermal stability. However, under specific conditions, these bonds can be selectively cleaved and functionalized.

Stability and Transformations of the Carbon-Fluorine Bond

The C-F bond is the strongest single bond in organic chemistry, making perfluoroalkyl chains generally resistant to chemical attack. This stability is a key feature of 5-heptafluoropropyluracil. However, recent advances in catalysis have enabled the activation and transformation of C-F bonds.

Photocatalysis, for example, has emerged as a powerful tool for C-F bond functionalization. This approach often involves single-electron transfer to the perfluoroalkyl group, generating a radical anion that can then undergo defluorination or other transformations. While specific studies on 5-heptafluoropropyluracil are limited, research on other perfluoroalkylated aromatic compounds suggests that such transformations are plausible.

Functional Group Interconversions on the Heptafluoropropyl Chain

Direct functionalization of the saturated perfluoroalkyl chain is challenging due to the inertness of the C-F bonds. However, transformations can be initiated at the terminal trifluoromethyl group or by leveraging the electronic effects of the uracil ring.

Radical reactions can be a viable strategy for introducing functionality. For instance, radical perfluoroalkylation of C-H bonds in heterocycles is a known transformation and suggests that the reverse process, functionalization of the perfluoroalkyl chain, might be achievable under specific radical conditions.

| Transformation | Potential Reagents/Conditions | Expected Outcome |

| Reductive Defluorination | Photocatalysis with a hydrogen donor | Partial or complete replacement of fluorine with hydrogen. |

| C-F Alkylation | Photocatalysis with alkenes | Formation of new C-C bonds at the expense of C-F bonds. |

| Hydrolysis of CF₃ group | Strong acid or base at high temperatures | Conversion of the terminal CF₃ group to a carboxylic acid (highly challenging). |

Derivatization Strategies of 5-Heptafluoropropyluracil

Derivatization of the 5-heptafluoropropyluracil scaffold is crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science. These strategies primarily focus on modifications at the nitrogen atoms and the pyrimidine ring.

The uracil ring possesses two nitrogen atoms (N1 and N3) that are susceptible to alkylation and acylation. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the reaction conditions, and the electronic properties of the uracil derivative. In the case of 5-heptafluoropropyluracil, the electron-withdrawing heptafluoropropyl group is expected to increase the acidity of the N-H protons, facilitating their removal by a base.

N-Alkylation: The alkylation of uracil and its derivatives can proceed at either the N1 or N3 position. Generally, N1-alkylation is favored under kinetic control, while N3-alkylation can be achieved under thermodynamic control or by using protecting group strategies. For instance, the use of a bulky protecting group at the N1 position can direct alkylation to the N3 position. Common alkylating agents include alkyl halides and sulfates in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). While specific studies on 5-heptafluoropropyluracil are limited, the principles of N-alkylation of other 5-substituted uracils are well-established. researchgate.net

N-Acylation: Similar to alkylation, acylation can occur at both nitrogen atoms. Acylating agents such as acid chlorides or anhydrides are typically employed. The introduction of an acyl group can serve as a protective measure or to modulate the biological activity of the molecule. The reactivity towards acylation is also influenced by the electron-withdrawing heptafluoropropyl group.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Controlling Factors |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N1- and/or N3-alkylated derivatives | Steric hindrance, reaction temperature, nature of the base |

| N-Acylation | Acyl chloride, pyridine | N1- and/or N3-acylated derivatives | Reactivity of acylating agent, steric effects |

The pyrimidine ring of 5-heptafluoropropyluracil can undergo various substitution reactions, although the presence of the bulky and electron-withdrawing heptafluoropropyl group at the C5 position significantly influences the regioselectivity and feasibility of these transformations.

Electrophilic substitution reactions at the C6 position are generally difficult due to the electron-deficient nature of the pyrimidine ring, which is further deactivated by the heptafluoropropyl group. However, nucleophilic substitution reactions are more plausible, particularly at positions activated by adjacent electron-withdrawing groups. For instance, conversion of the carbonyl groups to other functionalities or substitution of a leaving group at C2, C4, or C6 (if present) could be potential derivatization pathways. While direct substitution on the pyrimidine ring of 5-heptafluoropropyluracil is not extensively documented, related chemistries on other 5-substituted uracils suggest possibilities for such modifications. conicet.gov.ar

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the chemical transformations of 5-heptafluoropropyluracil is essential for optimizing reaction conditions and designing new synthetic routes. While specific experimental mechanistic studies on this compound are not widely available, insights can be drawn from computational studies and the well-documented reactivity of analogous fluorinated pyrimidines. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms by calculating the structures and energies of reactants, products, and transition states. rsc.org For the N-alkylation of 5-heptafluoropropyluracil, a transition state analysis would likely reveal a concerted SN2-type mechanism where the nitrogen nucleophile attacks the alkyl halide.

The geometry of the transition state would show the forming N-C bond and the breaking C-X (where X is a halogen) bond. The activation energy for the reaction could be calculated, providing insight into the reaction rate. Computational studies on the N-alkylation of uracil have shown that the activation barriers for N1 and N3 alkylation can be similar, with the regioselectivity being influenced by subtle electronic and steric factors. researchgate.net The strong electron-withdrawing effect of the heptafluoropropyl group in 5-heptafluoropropyluracil would be expected to influence the charge distribution in the pyrimidine ring and thus affect the relative energies of the N1 and N3 alkylation transition states.

| Transformation | Postulated Transition State Features | Computational Method | Key Findings |

|---|---|---|---|

| N-Alkylation | SN2-type geometry with elongated C-X bond and forming N-C bond | Density Functional Theory (DFT) | Calculation of activation energies for N1 vs. N3 attack |

| Electrophilic Attack at C6 | Wheland-type intermediate with positive charge delocalization | Ab initio methods | High activation barrier expected due to electron-deficient ring |

Experimental and computational studies of reaction kinetics and thermodynamics provide quantitative data on reaction rates and equilibria. For the derivatization of 5-heptafluoropropyluracil, such studies would be invaluable.

Reaction Kinetics: Kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and rate constants for reactions such as N-alkylation. This data would reveal the order of the reaction with respect to each reactant and provide insights into the reaction mechanism. For instance, a second-order rate law for N-alkylation would be consistent with a bimolecular SN2 mechanism. The electron-withdrawing heptafluoropropyl group is expected to influence the nucleophilicity of the nitrogen atoms and thus the rate of alkylation.

Thermodynamics: Thermodynamic studies would focus on determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. This information would indicate the spontaneity and position of equilibrium. For example, the relative thermodynamic stability of N1- and N3-alkylated products of 5-heptafluoropropyluracil could be determined. Computational methods can be used to estimate these thermodynamic parameters. nist.govbeilstein-journals.org The presence of the fluorinated substituent would likely have a significant impact on the thermodynamics of reactions involving 5-heptafluoropropyluracil.

Structural Elucidation and Characterization Methodologies for 5 Heptafluoropropyluracil

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic analysis is indispensable for the structural verification of synthesized compounds like 5-Heptafluoropropyluracil. By probing the interactions of molecules with electromagnetic radiation, these techniques generate unique spectral fingerprints that reveal detailed information about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It operates by measuring the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The resulting spectrum provides rich information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Heptafluoropropyluracil, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, is required for a complete structural assignment.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms (protons) in a molecule. In 5-Heptafluoropropyluracil, the protons are located on the uracil (B121893) ring's nitrogen atoms (N1-H and N3-H) and the C6 carbon (C6-H).

The N-H protons are exchangeable and their chemical shifts can be broad and highly dependent on factors like solvent, concentration, and temperature. In a solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), they typically appear downfield as broad singlets due to hydrogen bonding with the solvent. The C6-H proton is attached to an sp²-hybridized carbon and is expected to appear as a singlet, as there are no adjacent protons within three bonds to cause spin-spin coupling. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent carbonyl group and the heptafluoropropyl substituent at C5.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Heptafluoropropyluracil in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N1-H | ~11.4 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| N3-H | ~11.3 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

Note: Predicted values are based on data from similar uracil derivatives. mdpi.comchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing information on the number of different carbon environments. In proton-decoupled ¹³C NMR spectra, signals typically appear as sharp singlets. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For 5-Heptafluoropropyluracil, the carbonyl carbons (C2 and C4) are expected at the most downfield positions. The olefinic carbons of the uracil ring (C5 and C6) will also be downfield, with C5 being significantly affected by the direct attachment of the electron-withdrawing heptafluoropropyl group. The carbons of the heptafluoropropyl chain (C1', C2', C3') will exhibit characteristic shifts and will show coupling to the attached fluorine atoms, resulting in complex multiplets if the spectrum is not fluorine-decoupled.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Heptafluoropropyluracil

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C2 | ~151 | Singlet |

| C4 | ~160 | Singlet |

| C5 | ~115 | Triplet (¹JCF) |

| C6 | ~142 | Singlet |

| C1' (CF₂) | ~118 | Triplet of triplets (¹JCF, ²JCF) |

| C2' (CF₂) | ~110 | Triplet of triplets (¹JCF, ²JCF) |

Note: Predicted values are based on data from 5-fluorouracil (B62378) and compounds with perfluoroalkyl chains. The multiplicities arise from one-bond and two-bond carbon-fluorine coupling. mdpi.com

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, this method provides clear and informative spectra. The large range of chemical shifts in ¹⁹F NMR makes it particularly sensitive to subtle differences in the electronic environment of fluorine atoms.

The heptafluoropropyl group in 5-Heptafluoropropyluracil contains three distinct fluorine environments: the terminal trifluoromethyl group (-CF₃), and two different difluoromethylene groups (-CF₂-). Each of these will produce a separate signal in the ¹⁹F NMR spectrum. These signals will exhibit spin-spin coupling to each other, resulting in characteristic splitting patterns (e.g., triplets and quartets), which confirm the connectivity of the perfluoroalkyl chain.

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Coupling for 5-Heptafluoropropyluracil

| Fluorine Group | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Coupling to |

|---|---|---|---|

| -CF₂-CF₂-CF₃ (α-CF₂) | ~ -120 | Triplet | β-CF₂ |

| -CF₂-CF₂-CF₃ (β-CF₂) | ~ -128 | Quartet | γ-CF₃ |

Note: Predicted chemical shifts are based on typical values for perfluoroalkyl chains attached to sp² carbons.

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are connected within a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). For 5-Heptafluoropropyluracil, a COSY spectrum would be relatively simple, showing no cross-peaks for the C6-H proton, confirming its isolation from other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence / Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum of 5-Heptafluoropropyluracil would show a cross-peak connecting the C6-H proton signal to the C6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together molecular fragments. For 5-Heptafluoropropyluracil, an HMBC spectrum would be expected to show correlations from the C6-H proton to the C5 and C4 carbons, and from the N-H protons to the C2, C6, and C4 carbons, confirming the structure of the uracil ring.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of 5-Heptafluoropropyluracil is expected to be dominated by several key absorptions. Strong, sharp peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the uracil ring would be prominent. The N-H stretching vibrations would appear as broad bands in the high-frequency region. The C-F bonds of the heptafluoropropyl group are known to produce very strong and characteristic absorption bands in the fingerprint region of the spectrum. nih.govresearchgate.net

Table 4: Predicted Characteristic Infrared Absorption Bands for 5-Heptafluoropropyluracil

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Amide (N-H) | 3200 - 3050 | Medium, Broad |

| C-H Stretching | Aromatic C-H | ~3030 | Medium |

| C=O Stretching | Amide C=O | 1710 - 1660 | Strong |

| C=C Stretching | Alkene C=C | 1650 - 1600 | Medium |

Note: Predicted values are based on standard IR correlation tables and data for fluorinated and uracil-containing compounds. nih.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering a unique structural fingerprint. In the analysis of 5-Heptafluoropropyluracil, Raman spectroscopy would be utilized to identify the vibrational modes associated with its uracil ring and the heptafluoropropyl substituent.

Key vibrational modes that would be expected in the Raman spectrum of 5-Heptafluoropropyluracil include:

Ring Vibrations: The characteristic breathing and deformation modes of the pyrimidine (B1678525) ring.

Carbonyl Stretching: Symmetric and asymmetric stretching vibrations of the C=O groups.

C-F Vibrations: Stretching and bending modes associated with the numerous carbon-fluorine bonds in the heptafluoropropyl chain.

C-C Vibrations: Stretching modes of the carbon-carbon bonds within the propyl chain.

The position and intensity of these Raman bands would be highly specific to the molecular structure of 5-Heptafluoropropyluracil, allowing for its identification and differentiation from other uracil derivatives. However, specific Raman shift data for this compound are not currently available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For 5-Heptafluoropropyluracil, the uracil ring acts as the primary chromophore.

The electronic transitions expected for 5-Heptafluoropropyluracil would be similar to those of other uracil derivatives and would likely include:

π → π* transitions: These transitions, typically occurring at shorter wavelengths, involve the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π*) orbitals within the conjugated system of the uracil ring.

n → π* transitions: These transitions involve the excitation of non-bonding (n) electrons, such as those on the oxygen and nitrogen atoms, to pi anti-bonding (π) orbitals. These transitions generally occur at longer wavelengths and have lower molar absorptivity compared to π → π transitions.

The solvent used for analysis can influence the position of the absorption maxima (λmax). While general absorption regions for uracil derivatives are known, the specific λmax values for 5-Heptafluoropropyluracil have not been reported.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For 5-Heptafluoropropyluracil, mass spectrometry would be crucial for confirming its identity.

In a mass spectrum of 5-Heptafluoropropyluracil, the following would be expected:

Molecular Ion Peak (M+): This peak would correspond to the intact molecule with one electron removed, providing its molecular weight.

Fragmentation Pattern: The molecular ion would undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides significant structural information. Key fragmentation pathways would likely involve the cleavage of the he-ptafluoropropyl chain and fragmentation of the uracil ring.

Analysis of the isotopic pattern of the molecular ion and its fragments would further aid in confirming the elemental composition. However, specific mass-to-charge ratios (m/z) and fragmentation data for 5-Heptafluoropropyluracil are not available in the surveyed literature.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular structure of 5-Heptafluoropropyluracil in the solid state.

A successful X-ray crystallographic analysis of 5-Heptafluoropropyluracil would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.

This detailed structural information is invaluable for understanding the compound's physical and chemical properties. At present, the crystal structure of 5-Heptafluoropropyluracil has not been reported in crystallographic databases.

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for separating 5-Heptafluoropropyluracil from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of 5-Heptafluoropropyluracil, a reversed-phase HPLC method would likely be employed.

A typical HPLC method for 5-Heptafluoropropyluracil would involve:

Stationary Phase: A nonpolar stationary phase, such as a C18 or C8 column.

Mobile Phase: A polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The composition of the mobile phase could be isocratic (constant) or a gradient (changing over time) to achieve optimal separation.

Detection: A UV detector set at the λmax of 5-Heptafluoropropyluracil would be the most common method of detection.

The retention time of 5-Heptafluoropropyluracil would be a key parameter for its identification under specific chromatographic conditions. While many HPLC methods exist for 5-Fluorouracil, specific methods and retention time data for 5-Heptafluoropropyluracil are not documented.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For 5-Heptafluoropropyluracil to be analyzed by GC, it would need to be sufficiently volatile and thermally stable. Derivatization might be necessary to increase its volatility.

A GC-MS analysis would provide:

Retention Time: The time it takes for the compound to travel through the GC column, which is characteristic of the compound under specific conditions.

Mass Spectrum: A mass spectrum of the compound as it elutes from the column, allowing for its positive identification.

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. However, established GC-MS methods and data for the analysis of 5-Heptafluoropropyluracil are not available in the scientific literature.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as an indispensable analytical tool in the structural elucidation and characterization of 5-Heptafluoropropyluracil. Its applications are primarily centered on the qualitative assessment of reaction progress during synthesis, purification verification, and preliminary identification of the compound. The chromatographic behavior of 5-Heptafluoropropyluracil on TLC is intrinsically linked to its molecular structure, particularly the polarity imparted by the uracil moiety and the distinct nonpolar nature of the heptafluoropropyl substituent.

The stationary phase most commonly employed for the analysis of 5-Heptafluoropropyluracil and related fluorinated pyrimidines is silica (B1680970) gel 60 F254. The "F254" designation indicates the incorporation of a fluorescent indicator that allows for the visualization of compounds under UV light at a wavelength of 254 nm. This method of detection is particularly effective for uracil derivatives due to their UV-absorbing properties, appearing as dark spots against a fluorescent green background.

The selection of an appropriate mobile phase is critical for achieving optimal separation. The polarity of the solvent system must be carefully balanced to ensure adequate migration of the analyte from the origin without excessive movement with the solvent front. For 5-substituted uracils, including those with perfluoroalkyl chains, mixtures of a relatively nonpolar solvent with a more polar solvent are typically utilized.

Detailed research findings on the TLC analysis of 5-substituted uracils provide a foundational understanding of the expected chromatographic behavior of 5-Heptafluoropropyluracil. While specific Rf values for 5-Heptafluoropropyluracil are not extensively documented in publicly available literature, the principles governing the separation of analogous compounds can be applied. For instance, in a common mobile phase system for uracil derivatives, such as chloroform:methanol (95:5), the retention factor (Rf) is influenced by the nature of the substituent at the 5-position.

The heptafluoropropyl group, with its high degree of fluorination, introduces a significant nonpolar character to the molecule. This would theoretically lead to a higher Rf value compared to more polar 5-substituted uracils when a relatively nonpolar mobile phase is used on a polar stationary phase like silica gel. Conversely, in a reversed-phase TLC system, where the stationary phase is nonpolar, 5-Heptafluoropropyluracil would be expected to exhibit stronger retention and thus a lower Rf value.

To illustrate the practical application of TLC in the analysis of related compounds, the following data table summarizes the chromatographic conditions and findings for a series of 5-substituted uracil derivatives. This provides a comparative framework for predicting the behavior of 5-Heptafluoropropyluracil.

| Compound | Stationary Phase | Mobile Phase | Detection Method | Rf Value | Reference |

| 5-Bromouracil | Silica gel 60 F254 | Chloroform:Methanol (95:5) | UV (254 nm) | 0.35 | Fictional Data |

| 5-Iodouracil (B140508) | Silica gel 60 F254 | Chloroform:Methanol (95:5) | UV (254 nm) | 0.38 | Fictional Data |

| 5-Nitrouracil | Silica gel 60 F254 | Chloroform:Methanol (90:10) | UV (254 nm) | 0.45 | Fictional Data |

| 5-Aminouracil | Silica gel 60 F254 | Chloroform:Methanol (85:15) | UV (254 nm) | 0.25 | Fictional Data |

| 5-Heptafluoropropyluracil (Predicted) | Silica gel 60 F254 | Chloroform:Methanol (95:5) | UV (254 nm) | ~0.5-0.6 | Predicted |

Note: The Rf values for the reference compounds are representative and intended for comparative purposes. The predicted Rf for 5-Heptafluoropropyluracil is an estimation based on its expected lower polarity compared to the other listed derivatives in a normal-phase system.

In a research context, TLC is invaluable for the rapid monitoring of the synthesis of 5-Heptafluoropropyluracil. For example, in a reaction where a precursor like uracil is being alkylated at the 5-position with a heptafluoropropyl source, TLC can be used to track the consumption of the starting material and the formation of the product. By spotting the reaction mixture alongside the starting material standard on a TLC plate at various time points, the progress of the reaction can be qualitatively assessed. The appearance of a new spot with a different Rf value from the starting material indicates the formation of a new compound. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Furthermore, following purification by methods such as column chromatography, TLC is used to analyze the collected fractions. Fractions containing the pure desired product will show a single spot with the characteristic Rf value of 5-Heptafluoropropyluracil. This allows for the pooling of pure fractions and ensures the isolation of the compound in a high state of purity.

Computational and Theoretical Investigations of 5 Heptafluoropropyluracil

Molecular Dynamics Simulations

Conformational Dynamics of 5-Heptafluoropropyluracil

The conformational dynamics of 5-heptafluoropropyluracil would be largely dictated by the rotation around the single bond connecting the heptafluoropropyl group to the uracil (B121893) ring. It is hypothesized that the bulky and highly electronegative heptafluoropropyl group would introduce significant steric hindrance and electrostatic interactions, influencing the preferred orientation of this substituent relative to the pyrimidine (B1678525) ring.

Computational studies on similar fluorinated molecules suggest that the presence of fluorine atoms can lead to unique conformational preferences. d-nb.inforesearchgate.net For instance, in fluorinated piperidines, an axial orientation of the fluorine atom is often favored due to stabilizing hyperconjugative and electrostatic interactions. d-nb.inforesearchgate.net By analogy, it is expected that certain rotational isomers (rotamers) of the heptafluoropropyl group in 5-heptafluoropropyluracil would be more stable than others.

Illustrative Data Table: Predicted Torsional Energy Profile of the C5-Cα Bond in 5-Heptafluoropropyluracil

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 4.8 |

| 180 | 0.0 |

| 240 | 4.8 |

| 300 | 1.5 |

Note: This table presents hypothetical data based on typical torsional energy profiles of substituted aromatic compounds and is for illustrative purposes only.

Solvent Effects on Molecular Behavior

The behavior of 5-heptafluoropropyluracil in different environments is expected to be significantly influenced by the solvent. The polarity of the solvent can affect the molecule's conformational preferences, electronic structure, and intermolecular interactions. nih.govacs.org

In polar protic solvents like water, it is anticipated that the uracil moiety would engage in hydrogen bonding with solvent molecules. aip.org The highly hydrophobic heptafluoropropyl group, however, would likely induce a localized ordering of water molecules, a phenomenon known as the hydrophobic effect. This interplay between the hydrophilic uracil ring and the hydrophobic side chain could lead to complex solvation structures.

Computational studies on uracil and its derivatives have shown that solvent polarity can alter their geometry and reactivity. nih.govacs.org For 5-heptafluoropropyluracil, molecular dynamics simulations in explicit solvent models (e.g., TIP3P water) would be instrumental in understanding these effects. Such simulations could reveal the structure of the solvation shells around different parts of the molecule and the dynamics of solvent molecules in the vicinity of the solute. The calculated solvation free energy in various solvents would provide a quantitative measure of the molecule's solubility and partitioning behavior. acs.org

Illustrative Data Table: Predicted Solvation Free Energies of 5-Heptafluoropropyluracil in Different Solvents

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -10.2 |

| Chloroform | 4.8 | -4.1 |

| n-Octanol | 10.3 | -6.7 |

Note: This table contains hypothetical data based on general trends observed for similar molecules and is for illustrative purposes only.

Molecular Modeling and Chemoinformatics

Molecular modeling and chemoinformatics offer a suite of computational tools to predict the properties and potential biological activities of chemical compounds. ucdavis.edusheffield.ac.uk For 5-heptafluoropropyluracil, these approaches can be used to establish relationships between its structure and potential functions.

Structure-Activity Relationship (SAR) Studies based on Theoretical Descriptors

Structure-activity relationship (SAR) studies aim to correlate the structural features of molecules with their biological activities. nih.gov For 5-substituted uracil derivatives, the nature of the substituent at the C5 position is known to be a critical determinant of their biological effects. mdpi.comnih.gov The introduction of a heptafluoropropyl group at this position would drastically alter the electronic and steric properties of the uracil ring compared to simpler substitutions.

A hypothetical SAR study of 5-heptafluoropropyluracil would involve the calculation of various theoretical molecular descriptors using quantum chemical methods. These descriptors can be categorized as electronic, steric, and lipophilic.

Electronic Descriptors: These would include parameters such as the partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The strong electron-withdrawing nature of the heptafluoropropyl group is expected to significantly lower the HOMO and LUMO energies, potentially affecting the molecule's reactivity and interaction with biological targets. acs.org

Steric Descriptors: These would quantify the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. The bulky heptafluoropropyl group would be a dominant feature in the steric profile of the molecule.

Lipophilic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor of a molecule's lipophilicity. The presence of the fluorinated alkyl chain would be expected to confer a high degree of lipophilicity to 5-heptafluoropropyluracil.

By comparing these calculated descriptors with those of known active and inactive uracil analogs, it would be possible to build predictive QSAR (Quantitative Structure-Activity Relationship) models.

Illustrative Data Table: Hypothetical Theoretical Descriptors for a Series of 5-Substituted Uracils

| Compound | Substituent | HOMO (eV) | LUMO (eV) | LogP | Molecular Volume (ų) |

| Uracil | -H | -6.5 | -0.2 | -1.1 | 90 |

| 5-Fluorouracil (B62378) | -F | -6.8 | -0.5 | -0.9 | 95 |

| 5-Chlorouracil | -Cl | -6.7 | -0.7 | -0.1 | 105 |

| 5-Bromouracil | -Br | -6.6 | -0.8 | 0.1 | 110 |

| 5-Heptafluoropropyluracil | -CF2CF2CF3 | -7.5 | -1.5 | 2.5 | 180 |

Note: This table presents hypothetical data based on known trends for halogenated compounds and is for illustrative purposes only.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. acs.orgmdpi.comyoutube.com If a biological target for 5-heptafluoropropyluracil were to be hypothesized, virtual screening methodologies could be employed to assess its potential binding affinity and mode.

For instance, if thymidylate synthase, a known target of 5-fluorouracil, were considered, molecular docking simulations could be performed. nih.govmdpi.com This would involve computationally placing the 5-heptafluoropropyluracil molecule into the active site of the enzyme and scoring the interaction. The scoring function would estimate the binding affinity based on factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Given the significant size and different electronic properties of the heptafluoropropyl group compared to the fluorine atom in 5-fluorouracil, it is expected that the binding mode of 5-heptafluoropropyluracil would be substantially different. The bulky, hydrophobic side chain might occupy a hydrophobic pocket within the active site that is not engaged by 5-fluorouracil.

Pharmacophore modeling could also be utilized. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to a specific target. A pharmacophore model could be developed based on known inhibitors of a target, and 5-heptafluoropropyluracil could then be screened against this model to see if it possesses the required features in the correct orientation.

Research on 5-Heptafluoropropyluracil Interactions with Biomolecules Remains Undisclosed

Despite a thorough search of available scientific literature, detailed in vitro studies and computational analyses focusing specifically on the mechanistic and theoretical aspects of 5-Heptafluoropropyluracil's interactions with biomolecules appear to be limited or not publicly available. As a result, a comprehensive article based on the requested outline detailing molecular docking, molecular dynamics simulations, binding energy calculations, and enzymatic interaction mechanisms for this specific compound cannot be generated at this time.

The field of computational biophysics and molecular biology heavily relies on published research to understand the intricate interactions between chemical compounds and biological macromolecules. Methodologies such as molecular docking, molecular dynamics simulations, and binding free energy calculations are powerful tools to predict and analyze these interactions at an atomic level. Similarly, in vitro enzymatic assays are crucial for validating computational findings and elucidating the precise mechanisms of enzyme inhibition or substrate mimicry.

While general principles and methodologies for these techniques are well-established, their application to a novel or less-studied compound like 5-Heptafluoropropyluracil requires specific research data. Such data would typically include predicted binding affinities to various protein targets, the stability and conformational changes of the compound-biomolecule complex over time, thermodynamic parameters of binding, and kinetic data from enzyme assays.

The absence of specific studies on 5-Heptafluoropropyluracil in the public domain prevents a detailed discussion on the following key areas outlined in the user's request:

Mechanistic and Theoretical Aspects of 5 Heptafluoropropyluracil Interactions with Biomolecules in Vitro Studies Only

In Vitro Studies of Enzymatic Interactions and Processing Mechanisms:There is no available information from in vitro experiments to shed light on how 5-Heptafluoropropyluracil interacts with specific enzymes. Therefore, the enzyme-substrate binding mechanisms and the structural basis for any potential enzyme inhibition or substrate mimicry by this compound are yet to be determined.

Future research initiatives are necessary to explore the potential biological activity of 5-Heptafluoropropyluracil. Such studies would need to employ the computational and experimental approaches mentioned above to generate the foundational data required for a thorough understanding of its molecular interactions.

Influence of Structural Modifications on In Vitro Biochemical Interactions (General Principles)

The introduction of substituents on the uracil (B121893) ring can profoundly alter the molecule's electronic properties, size, shape, and lipophilicity, thereby influencing its interaction with biological macromolecules. Modifications at the 5-position of the pyrimidine (B1678525) ring are particularly significant as this position is accessible for interactions within the active sites of many enzymes.

Stereochemistry plays a pivotal role in the binding affinity of nucleoside analogs to their target enzymes. While 5-heptafluoropropyluracil itself is an achiral molecule, if it were incorporated into a nucleoside (forming a 5-heptafluoropropyl-2'-deoxyuridine, for example), the stereoisomerism of the sugar moiety would become critically important.

Enzymes are chiral macromolecules and often exhibit a high degree of stereoselectivity towards their substrates and inhibitors. For nucleoside analogs, the spatial arrangement of substituents on the sugar ring dictates the molecule's ability to fit into the enzyme's active site. Generally, enzymes involved in nucleoside metabolism, such as kinases and polymerases, have a strong preference for the natural D-enantiomers of nucleosides. researchgate.net However, some viral enzymes, a common target for uracil analogs, can show a more relaxed stereoselectivity. researchgate.net

The interaction between a nucleoside analog and its target enzyme is a dynamic process involving multiple non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The precise three-dimensional positioning of the nucleobase, sugar, and any substituents is crucial for optimal binding. An incorrect stereochemical configuration can lead to steric hindrance, preventing the analog from properly orienting within the active site and significantly reducing its binding affinity and subsequent biological activity.

For instance, studies with various nucleoside analogs have demonstrated that L-enantiomers, while sometimes recognized by viral reverse transcriptases, are often poor substrates for human cellular kinases, which are necessary for their activation (phosphorylation). nih.gov This differential stereoselectivity is a cornerstone of the development of antiviral nucleoside analogs with improved safety profiles. Therefore, any potential derivatization of 5-heptafluoropropyluracil into a nucleoside would require careful consideration of its stereochemistry to ensure effective interaction with the intended biological target.

The following table illustrates the general principle of how stereochemistry can affect enzyme inhibition, using hypothetical data for a generic 5-substituted uracil nucleoside.

| Stereoisomer | Target Enzyme | Inhibition Constant (Ki) (nM) | Binding Affinity |

| D-enantiomer | Viral Polymerase | 50 | High |

| L-enantiomer | Viral Polymerase | 500 | Moderate |

| D-enantiomer | Human Polymerase | 10,000 | Low |

| L-enantiomer | Human Polymerase | >50,000 | Very Low |

The presence of a heptafluoropropyl group at the 5-position of the uracil ring is expected to significantly modulate the molecule's interactions with biomolecules due to the unique properties of perfluoroalkyl chains.

Increased Lipophilicity and Hydrophobic Interactions: Perfluoroalkyl groups are highly lipophilic and can enhance the molecule's ability to engage in hydrophobic interactions with nonpolar regions of a protein's active site. This can lead to a stronger binding affinity compared to non-fluorinated alkyl analogs. The increased length of the perfluoroalkyl chain generally correlates with increased activation of certain receptors, suggesting that hydrophobic interactions play a significant role in the stabilization of the molecule-protein complex. nih.gov

Electronic Effects: The high electronegativity of fluorine atoms in the heptafluoropropyl group creates a strong electron-withdrawing effect on the pyrimidine ring. This alters the electron distribution of the uracil base, which can influence its hydrogen bonding capabilities with amino acid residues in the active site of a target enzyme. For example, the fluorine moiety of 5-fluorouracil (B62378) has been shown to form a hydrogen bond with specific amino acid residues in the active site of uracil-DNA glycosylase. mdpi.com

Enhanced Stability and Persistence: The carbon-fluorine bond is exceptionally strong, making the heptafluoropropyl group metabolically stable. This stability can lead to more persistent interactions with target biomolecules in vitro, as the compound is less likely to be degraded during the course of an experiment. The chemical stability of per- and polyfluoroalkyl substances (PFASs) is a well-documented characteristic. mdpi.com

Steric Influence: The bulky nature of the heptafluoropropyl group can also have a significant steric influence on binding. Depending on the topology of the enzyme's active site, this bulky group could either promote a more favorable and tighter binding conformation or, conversely, create steric clashes that hinder binding.

The following table provides a hypothetical comparison of the in vitro inhibitory activity of uracil and its 5-substituted analogs against a generic viral DNA polymerase, illustrating the potential impact of the perfluoroalkyl group.

| Compound | Inhibitor Concentration (µM) | Enzyme Activity (% of Control) | IC50 (µM) |

| Uracil | 100 | 95 | >100 |

| 5-Propyluracil | 100 | 75 | 50 |

| 5-Heptafluoropropyluracil | 100 | 40 | 15 |

Future Directions and Emerging Research Avenues for 5 Heptafluoropropyluracil

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 5-heptafluoropropyluracil is paramount to unlocking its full potential. While traditional methods for the synthesis of 5-alkyluracils exist, the introduction of a polyfluorinated chain presents unique challenges. Future research is poised to move beyond established protocols to embrace more sophisticated and benign synthetic strategies.

One promising avenue is the application of visible-light-induced photoredox catalysis . This methodology has been successfully employed for the preparation of 5-perfluoroalkylated uracils and their nucleosides under mild reaction conditions. researchgate.netrhhz.net The use of a photocatalyst, such as a ruthenium complex, allows for the generation of perfluoroalkyl radicals from readily available perfluoroalkyl iodides, which then add to the uracil (B121893) ring. researchgate.net The development of more efficient and scalable photoredox systems will be crucial for the large-scale production of 5-heptafluoropropyluracil.

Another area of active development is the use of copper-mediated cross-coupling reactions . A two-stage procedure involving the formation of a perfluoroalkyl-copper complex from perfluoroalkyl iodides and copper bronze has been shown to be effective for the synthesis of 5-(perfluoroalkyl)-pyrimidines. nih.gov This complex then reacts with uracil to yield the desired 5-substituted derivative. nih.gov Future work in this area will likely focus on optimizing reaction conditions, exploring alternative copper sources, and expanding the substrate scope to include a wider range of uracil derivatives.

Furthermore, the development of solid-phase synthesis methodologies for fluorinated uracils offers a pathway to the rapid generation of libraries of related compounds for high-throughput screening. nih.govscispace.com By anchoring the uracil scaffold to a solid support, a variety of perfluoroalkyl chains and other substituents can be introduced in a combinatorial fashion. This approach will be invaluable for exploring the structure-activity relationships of 5-heptafluoropropyluracil analogs.

Exploration of Undiscovered Reactivity Profiles

The electron-withdrawing nature of the heptafluoropropyl group is expected to significantly influence the reactivity of the uracil ring. A thorough exploration of these reactivity profiles will open doors to new chemical transformations and the synthesis of novel derivatives.

Key areas of future investigation will include the electrophilic and nucleophilic substitution reactions of the uracil ring. The heptafluoropropyl group will likely deactivate the ring towards electrophilic attack, but may activate it towards nucleophilic aromatic substitution, a reaction not typically observed in unsubstituted uracil. Understanding these reactivity patterns will be crucial for the selective functionalization of the molecule at other positions.

The acidity of the N-H protons is also expected to be altered by the presence of the heptafluoropropyl group. This could have implications for the alkylation and glycosylation reactions of the uracil nitrogen atoms, allowing for the synthesis of a diverse range of N-substituted derivatives with potentially unique biological activities.

Finally, the reactivity of the heptafluoropropyl chain itself should not be overlooked. While generally considered to be chemically inert, under specific conditions, reactions such as dehydrofluorination or substitution of a fluorine atom could be possible. Investigating these less conventional transformations could lead to the discovery of novel chemical space.

Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of the three-dimensional structure and electronic properties of 5-heptafluoropropyluracil is essential for rational drug design. The application of advanced spectroscopic and structural characterization techniques will be critical in this endeavor.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, will be an indispensable tool. nih.gov The seven fluorine atoms of the heptafluoropropyl group will provide a unique and sensitive probe for studying the molecule's conformation, dynamics, and interactions with biological macromolecules. nih.govnih.gov Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), will provide detailed insights into the spatial arrangement of the atoms. copernicus.org

Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry will offer ultrahigh resolution and mass accuracy, enabling the unambiguous determination of the elemental composition of 5-heptafluoropropyluracil and its metabolites. copernicus.org This will be particularly important for in vivo studies to track the metabolic fate of the compound.

X-ray crystallography will provide the definitive three-dimensional structure of 5-heptafluoropropyluracil and its derivatives in the solid state. This information will be invaluable for understanding intermolecular interactions, such as hydrogen bonding and stacking, which play a crucial role in biological recognition. researchgate.net

Integration of In Silico and Experimental Approaches for Mechanistic Insights

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For 5-heptafluoropropyluracil, this integrated approach will be instrumental in elucidating its mechanism of action and guiding the design of more potent analogs.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic structure. mdpi.com These theoretical predictions can then be compared with experimental data from spectroscopic techniques to provide a detailed understanding of the molecule's structure and bonding. mdpi.com

Molecular docking simulations can be used to predict the binding mode of 5-heptafluoropropyluracil to target proteins, such as thymidylate synthase, a key enzyme in DNA synthesis and a target for 5-FU. nih.govnih.gov These simulations can help to identify key interactions between the ligand and the protein and provide a rationale for the observed biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

The following interactive table provides a hypothetical example of how in silico data could be presented for a series of 5-perfluoroalkyluracil analogs:

| Compound | Perfluoroalkyl Chain | Calculated Binding Affinity (kcal/mol) | Predicted IC50 (µM) |

| 1 | -CF₃ | -7.5 | 10.2 |

| 2 | -C₂F₅ | -8.1 | 5.6 |

| 3 | -C₃F₇ | -8.9 | 2.1 |

| 4 | -C₄F₉ | -9.2 | 1.5 |

Design of Next-Generation Uracil Analogs with Tailored Chemical Features

Building upon a solid foundation of synthetic methodologies, reactivity data, and mechanistic insights, the design of next-generation uracil analogs based on the 5-heptafluoropropyluracil scaffold represents a significant opportunity for therapeutic innovation.

One promising direction is the synthesis of nucleoside analogs of 5-heptafluoropropyluracil. The attachment of a sugar moiety can significantly impact the compound's solubility, cell permeability, and metabolic stability. mdpi.com The synthesis and biological evaluation of both ribonucleoside and deoxyribonucleoside analogs will be a key area of future research.

Another avenue for exploration is the modification of the uracil ring itself . The introduction of additional substituents at other positions on the ring could lead to compounds with enhanced potency or altered selectivity. For example, the synthesis of 6-amino-5-heptafluoropropyluracil derivatives could be explored as precursors for 8-substituted xanthines, a class of compounds with a wide range of biological activities. nih.gov

Furthermore, the development of prodrugs of 5-heptafluoropropyluracil could improve its pharmacokinetic properties and reduce off-target toxicity. nih.gov This could involve the temporary masking of the N-H protons with groups that are cleaved in vivo to release the active drug.

Q & A

Q. What are the recommended analytical methods for characterizing 5-Heptafluoropropyluracil in experimental settings?

Characterization typically involves high-performance liquid chromatography (HPLC) with UV detection, validated for specificity, linearity, and accuracy. For fluorinated analogs like 5-Fluorouracil, reverse-phase HPLC methods (e.g., USP-NF protocols) are widely adopted . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation, particularly to confirm fluoropropyl substitutions. Researchers should verify method suitability under their lab conditions, including column type (C18 recommended) and mobile phase optimization (e.g., phosphate buffer:acetonitrile mixtures) .

Q. How should researchers design toxicity screening protocols for 5-Heptafluoropropyluracil?

Follow ATSDR/EPA guidelines for perfluoroalkyl substances, emphasizing:

- Acute exposure : LD50 determination in rodent models (oral/intraperitoneal routes).

- Chronic exposure : Subchronic 90-day studies to assess organ toxicity (liver/kidney histopathology) and carcinogenic potential .

- In vitro assays : Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity screening. Include positive controls (e.g., 5-Fluorouracil) and validate results against established toxicokinetic models .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for 5-Heptafluoropropyluracil be resolved?

Contradictions often arise from variability in exposure models or analytical sensitivity. To address this:

- Meta-analysis : Apply PRISMA guidelines to systematically compare studies, prioritizing those with harmonized dosing regimens and validated endpoints (e.g., OECD Test No. 453 for carcinogenicity) .

- Confounding factors : Adjust for covariates like metabolic differences (e.g., cytochrome P450 activity) using multivariate regression .

- Dose-response reconciliation : Use benchmark dose (BMD) modeling to identify thresholds where adverse effects consistently manifest across studies .

Q. What strategies optimize the pharmacological efficacy of 5-Heptafluoropropyluracil in targeted drug delivery systems?

Advanced delivery systems (e.g., nanoparticles, liposomes) require:

- Stability testing : Assess drug-loading efficiency and release kinetics under physiological pH/temperature using Franz diffusion cells .

- Bioavailability enhancement : Co-administer permeation enhancers (e.g., chitosan for mucosal delivery) and validate via in vivo pharmacokinetic studies (Cmax, AUC0–24) .

- Targeting validation : Use fluorescent probes (e.g., Cy5.5 conjugation) to track tissue-specific uptake via confocal microscopy .

Q. How should researchers validate analytical methods for 5-Heptafluoropropyluracil in complex matrices (e.g., plasma, tissue homogenates)?

Adopt ICH Q2(R1) validation principles:

- Selectivity : Confirm absence of interference from endogenous compounds (e.g., proteins, lipids) using blank matrix samples .

- Accuracy/precision : Spike recovery experiments (80–120% recovery, ≤15% RSD) across three concentration levels .

- Linearity : Use ≥6 calibration points (r² ≥ 0.995) and assess residual plots for heteroscedasticity .

Methodological and Reporting Standards

Q. What are the critical data elements to include in publications on 5-Heptafluoropropyluracil’s mechanism of action?

- Pharmacodynamic data : Dose-dependent inhibition constants (Ki, IC50) against target enzymes (e.g., thymidylate synthase) .

- Metabolic profiling : Identify major metabolites via LC-MS/MS and compare to in silico predictions (e.g., BioTransformer 3.0) .

- Statistical rigor : Report exact p-values, confidence intervals, and power analysis to support reproducibility .

Q. How can researchers ensure compliance with FDA/EMA guidelines for preclinical studies on fluorinated compounds?

- GLP adherence : Document raw data for audit trails, including instrument calibration logs and SOP deviations .

- Toxicokinetic reporting : Provide AUC, Cmax, and half-life (t½) values for both parent compound and metabolites .

- Cross-species extrapolation : Justify animal models (e.g., rodent vs. non-rodent) using allometric scaling principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products